(1S,2S)-2-(Benzyloxy)cyclohexanamine

Enantiomeric Excess Chiral Purity Asymmetric Synthesis

Racemic or incorrect enantiomer material introduces unwanted diastereomers and reduces asymmetric induction yields by up to 50%. This (1S,2S)-enantiomer provides defined stereochemistry essential for reproducible chiral transformations. • ≥99% ee ensures chiral pocket integrity in thiourea organocatalyst synthesis; lower-ee material yields racemic products. • ChiPros® grade (≥99% purity) provides cGMP-compliant documentation for pharmaceutical intermediate manufacturing. • Demonstrated antibacterial activity against MRSA when incorporated into amidodithiophosphonates.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 216394-07-9
Cat. No. B1280493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-(Benzyloxy)cyclohexanamine
CAS216394-07-9
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)OCC2=CC=CC=C2
InChIInChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13-/m0/s1
InChIKeyNTHNRYLIXJZHRZ-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Baseline: (1S,2S)-2-(Benzyloxy)cyclohexanamine


(1S,2S)-2-(Benzyloxy)cyclohexanamine is a chiral cyclohexylamine derivative featuring a benzyloxy substituent at the 2-position with (1S,2S) absolute stereochemistry [1]. This enantiomerically pure building block is widely utilized in asymmetric synthesis and pharmaceutical research . The rigid trans-configuration of its cyclohexyl backbone and benzyloxy substituent provide a stereochemically defined scaffold for constructing complex molecules with high selectivity [2].

1 Enantiomerically pure (1S,2S) building block for asymmetric synthesis workflows
2 Rigid trans-cyclohexyl scaffold supports predictable chiral induction
3 Defined stereochemistry enables direct use in catalyst and ligand preparation

Why (1S,2S)-2-(Benzyloxy)cyclohexanamine Has No Generic Substitute


In-class substitution with racemic trans-2-benzyloxycyclohexylamine or the (1R,2R)-enantiomer fails because stereochemistry directly governs both chiral induction outcomes and biological target recognition. Racemic material reduces asymmetric induction yield by up to 50% and introduces unwanted diastereomers [1]. The (1R,2R)-enantiomer (CAS 216394-06-8) exhibits distinct pharmacological activity as a κ-opioid receptor antagonist, whereas the (1S,2S)-enantiomer serves primarily as a synthetic building block . Regulatory frameworks increasingly mandate enantiomerically pure intermediates for drug substance manufacturing [2].

Racemic trans-2-benzyloxycyclohexylamine
0% ee eliminates stereochemical bias and may reduce asymmetric induction yield by up to 50%, introducing unwanted diastereomers.
(1R,2R)-enantiomer (CAS 216394-06-8)
Exhibits distinct biological target recognition (κ-opioid receptor antagonist profile); not interchangeable for synthesis-oriented applications.
Lower-purity or non-ChiPros grades
Variable purity (90–98%) and lower ee may increase purification burden and compromise batch consistency in regulated workflows.

Quantitative Evidence: (1S,2S)-2-(Benzyloxy)cyclohexanamine vs. Comparators


Enantiomeric Purity Advantage

The (1S,2S)-enantiomer is commercially supplied with an enantiomeric excess of 99% ee, as verified by HPLC analysis . Racemic trans-2-benzyloxycyclohexylamine, by definition, has 0% ee and provides no stereochemical bias in asymmetric reactions. The 99% ee specification ensures that unwanted diastereomer formation is minimized to ≤0.5% in subsequent stereoselective transformations .

Enantiomeric Excess
Data to verify
Target: ≥99% ee (HPLC)
Racemic comparator: 0% ee
Supports high enantioselectivity in asymmetric steps
Commercial specification; reported ≤0.5% unwanted diastereomer formation
Enantiomeric Excess Chiral Purity Asymmetric Synthesis

Chemical Purity Advantage Over Comparators

The (1S,2S)-enantiomer is routinely supplied at ≥98.5% chemical purity as determined by GC analysis . In contrast, the (1R,2R)-enantiomer (CAS 216394-06-8) is typically offered at ≥95.5% purity under the same analytical conditions [1], and racemic material shows variable purity depending on synthetic origin, with typical specifications ranging from 90–95% .

Chemical Purity
Source review
(1S,2S): ≥98.5% (GC)
(1R,2R): ≥95.5% (GC)
Racemic: 90–95%
Supports reduced pre-reaction purification needs
GC analysis; purity gap of +3–8% absolute
Chemical Purity GC Assay Quality Control

Optical Rotation Identity

The (1S,2S)-enantiomer exhibits a specific optical rotation of +85° (neat) . The (1R,2R)-enantiomer, by contrast, exhibits a negative rotation of approximately −85° (neat) [1]. This orthogonal value enables rapid identity confirmation and enantiomeric purity verification via polarimetry, eliminating the need for chiral HPLC in routine quality control [2].

Optical Rotation
Source review
[α]D +85° (neat)
(1R,2R): approx. −85°
Enables rapid polarimetric identity confirmation
Neat, sodium D-line; orthogonal QC to chiral HPLC
Optical Rotation Specific Rotation Quality Control

Protection-Free Benzylation Route

A patent from Kaneka Corporation describes a streamlined synthesis of high-purity trans-2-benzyloxycyclohexylamine by direct benzylation of trans-2-aminocyclohexanol without amine protection [1]. This process eliminates the protection–deprotection sequence required in conventional methods, which typically adds 2–3 synthetic steps and reduces overall yield by 20–30% [2].

Protection-Free Route
Source review
Single-step benzylation (amine unprotected) vs. conventional 3–4-step route
Supports cost-efficiency in kilogram-scale procurement
Reported 20–30% yield improvement; reduced PMI
Process Chemistry Synthetic Route Cost Efficiency

ChiPros Grade vs. Standard Grade

The (1S,2S)-enantiomer is available in a premium ChiPros® grade from BASF with specifications of ≥99% purity and 99% ee . Standard commercial grades of the (1S,2S)-enantiomer and the (1R,2R)-enantiomer are typically supplied at 95–98% purity and 95–98% ee . ChiPros® designation indicates manufacture under enhanced quality systems suitable for pharmaceutical intermediates and cGMP applications .

ChiPros Grade
Data to verify
ChiPros®: ≥99% purity, 99% ee
Standard grade: 95–98% purity, 95–98% ee
Supports cGMP documentation requirements
Premium grade for pharmaceutical intermediate manufacturing
ChiPros BASF cGMP Pharmaceutical Manufacturing

Enantioselective Acylation with Hydrolases

The BASF patent for enantioselective acylation demonstrates that hydrolases can kinetically resolve racemic trans-2-benzyloxycyclohexylamine with high selectivity [1]. The (1S,2S)-enantiomer, when used as a pure starting material, bypasses the kinetic resolution step entirely, avoiding the 50% theoretical yield ceiling inherent to resolution-based approaches [2].

Enzymatic Route Bypass
Source review
No resolution step required; up to 2× yield vs. racemic kinetic resolution
Supports atom economy and process economics
Hydrolase-catalyzed resolution; eliminates 50% yield ceiling
Biocatalysis Enzymatic Resolution Process Chemistry

Key Applications of (1S,2S)-2-(Benzyloxy)cyclohexanamine


Chiral Thiourea Organocatalysts

The 99% ee specification is critical for preparing chiral thiourea organocatalysts, where the (1S,2S)-stereochemistry of the amine precursor is transferred to the catalyst's chiral pocket. This stereochemical integrity directly governs enantioselectivity in subsequent catalytic transformations. Use of racemic or lower-ee material results in catalyst mixtures that yield racemic or low-ee products .

cGMP Pharmaceutical Intermediate Manufacturing

The ChiPros® grade (≥99% purity, 99% ee) provides the documentation and quality assurance required for cGMP manufacturing of pharmaceutical intermediates. This grade is specified for drug substance production where regulatory agencies require documented control of impurity profiles and stereochemical purity, reducing the analytical burden during method validation and batch release .

Antibacterial Amidodithiophosphonates

The (1S,2S)-enantiomer has been demonstrated as a key amine component in the synthesis of amidodithiophosphonates with antibacterial activity against both Gram-positive and Gram-negative bacteria, including MRSA strains [1]. The defined (1S,2S) stereochemistry ensures consistent biological activity and reproducible SAR (structure-activity relationship) studies.

Asymmetric Hydrogenation Ligands

The trans-1,2-substitution pattern and rigid cyclohexyl backbone of this compound make it a suitable scaffold for constructing chiral bidentate ligands. These ligands, when complexed with transition metals, facilitate asymmetric hydrogenation reactions with high enantioselectivity [2]. The (1S,2S) absolute configuration provides predictable chiral induction consistent with established quadrant models for cyclohexane-based ligand systems.

Application
Selection Property
Validation Focus
Chiral thiourea organocatalysts
High enantiomeric purity
Enantioselectivity in catalytic transformations
cGMP intermediate manufacturing
ChiPros grade documentation
Impurity profile and stereochemical purity control
Antibacterial amidodithiophosphonate synthesis
Defined (1S,2S) stereochemistry
Reproducible SAR and antimicrobial screening context
Asymmetric hydrogenation ligands
Rigid trans-1,2-substitution pattern
Chiral induction consistency with quadrant models

Technical Documentation Hub

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